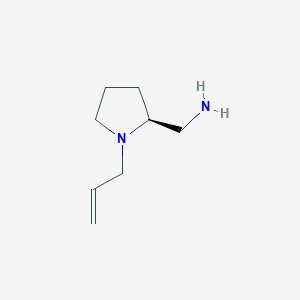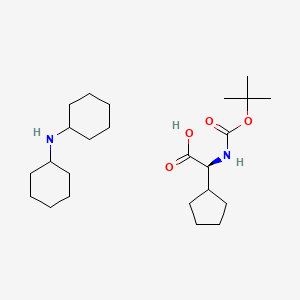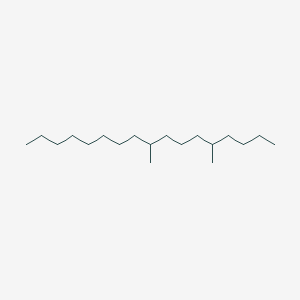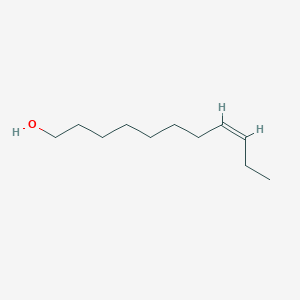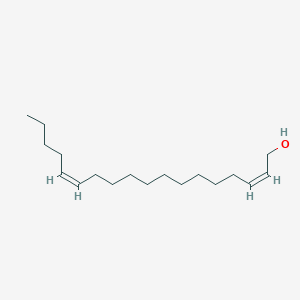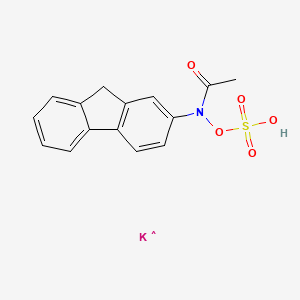
1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol (FMP) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. FMP is a versatile compound, which is used in a variety of synthesis processes and research studies. It is also known as N-methyl-4-fluorophenylpropan-1-amine, and is a colorless liquid with a molecular weight of 183.22 g/mol.
科学的研究の応用
Analytical Chemistry
4-Fluoroephedrine can be used as a certified reference material in analytical chemistry . It can be used as an internal standard for the quantitation of 4-Fluoroephedrine by LC/MS or GC/MS .
Clinical Toxicology
In the field of clinical toxicology, 4-Fluoroephedrine can be used in urine drug testing . It can help in the detection and quantification of this compound in urine samples, which can be useful in cases of suspected drug abuse or poisoning .
Forensic Analysis
4-Fluoroephedrine can also be used in forensic analysis . As a synthetic cathinone and stimulant, it can be found in numerous bath salt blends and party pills . Therefore, it can be used as a marker for the use of these substances in forensic investigations .
Pharmacology
As a synthetic cathinone and stimulant, 4-Fluoroephedrine might have potential applications in the field of pharmacology . However, more research is needed to fully understand its effects and potential therapeutic uses.
Biological Research
4-Fluoroephedrine could potentially be used in biological research, particularly in studies related to the nervous system and the effects of stimulants on it . However, more research is needed in this area.
Material Science
Although not directly related to 4-Fluoroephedrine, fluorescent probes, which are often synthesized to perform specific functions in the field of biology, chemistry, or materials science, could potentially be synthesized using similar compounds . These probes can be used for detecting molecules, cells, or biological processes .
特性
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEQHEOLWDGWML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The research mentions that 4-Fluoroephedrine, along with other para-halogenated drugs, exhibits monoamine-releasing properties similar to MDMA. Could you elaborate on the mechanism behind this and its potential implications?
A1: The research paper states that 4-Fluoroephedrine, classified as a para-halogenated amphetamine derivative, demonstrates the ability to release monoamines in a manner comparable to MDMA []. While the precise mechanism of action isn't explicitly detailed in this study, it's widely understood that drugs within this class interact with monoamine transporters, such as those for dopamine, norepinephrine, and serotonin. This interaction can lead to the reversal of transporter function, effectively causing the release of these neurotransmitters into the synaptic cleft []. The downstream effects of this monoamine release can be multifaceted, potentially influencing mood, cognition, and behavior, and contributing to the stimulant-like effects often associated with these substances.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

